Chemical Identification
The compound (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule with the following characteristics:
This compound features a benzofuran backbone, which is significant in various chemical and biological applications. The presence of bromine and pentafluorobenzyl groups contributes to its unique properties and potential reactivity.
Source
The compound can be sourced from various chemical suppliers, including Vitas-M Lab and 10X CHEM, which list it for research purposes. The availability may vary, and inquiries for quotes are often required for procurement .
Classification
This compound falls under the category of benzofuran derivatives, which are known for their diverse biological activities. It is classified as a potential candidate for pharmaceutical applications due to its structural features that may interact with biological targets.
Methods of Synthesis
The synthesis of (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves several steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
Structure Description
The molecular structure of (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one can be represented as follows:
O=C1/C(=C/c2ccccc2Br)/Oc2c1ccc(c2)OCc1c(F)c(F)c(c(c1F)F)F
This notation indicates the arrangement of atoms within the molecule, highlighting functional groups such as carbonyls, ethers, and aromatic rings.
Reactivity Overview
The compound is expected to participate in several types of chemical reactions:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields and selectivity.
Experimental data from related compounds suggest potential therapeutic applications in areas such as cancer treatment or anti-inflammatory effects.
(2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one has potential applications in:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5